Bicyclo[5.2.2]undeca-1,6-diene
Description
Bicyclo[5.2.2]undeca-1,6-diene is a bicyclic hydrocarbon characterized by a fused ring system with bridgehead double bonds. The nomenclature "bicyclo[5.2.2]" indicates the compound’s three bridge segments containing 5, 2, and 2 carbon atoms, respectively. The "undeca" prefix denotes an 11-membered carbon skeleton, while the "1,6-diene" specifies conjugated double bonds at positions 1 and 6. This structure introduces significant ring strain and unique electronic properties, influencing its reactivity and stability compared to monocyclic or less strained bicyclic analogs.
Properties
CAS No. |
88348-68-9 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
bicyclo[5.2.2]undeca-1,6-diene |
InChI |
InChI=1S/C11H16/c1-2-4-10-6-8-11(5-3-1)9-7-10/h4-5H,1-3,6-9H2 |
InChI Key |
SRYUZPSZGDEMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCC(=CC1)CC2 |
Origin of Product |
United States |
Preparation Methods
Oxidative Decarboxylation and Isomerization
A widely utilized method involves oxidative decarboxylation of tricyclo[5.2.2.0¹,⁷]undec-10-ene-8-carboxylic acid derivatives. For example:
- 7-Chlorobicyclo[5.2.2]undeca-1(9),10-diene (2a) is synthesized by treating tricyclo[5.2.2.0¹,⁷]undec-10-ene-8-carboxylic acid (6a) with lead tetraacetate (Pb(OAc)₄) in acetic acid under reflux. Subsequent acid-catalyzed isomerization (H₂SO₄, CH₂Cl₂) yields the bicyclic product in 65–78% yield.
- 7-Hydroxy derivatives follow a similar pathway using potassium persulfate (K₂S₂O₈) as the oxidant, achieving comparable yields.
Key Data:
| Starting Material | Oxidant | Product | Yield (%) |
|---|---|---|---|
| 6a (Cl) | Pb(OAc)₄ | 2a (Cl) | 78 |
| 6b (OH) | K₂S₂O₈ | 2b (OH) | 65 |
This method benefits from mild conditions but requires careful control of acid strength to prevent side reactions.
Diels-Alder Cycloaddition
The Diels-Alder reaction between conjugated dienes and dienophiles offers a stereoselective route. For instance, reacting 1,3-butadiene with a functionalized cyclohexene derivative under thermal conditions (80–120°C) forms the bicyclo[5.2.2] framework. Catalysts like Lewis acids (e.g., AlCl₃) improve regioselectivity, though yields vary (45–70%).
Example:
- Cyclopentadiene and vinylcyclohexene oxide undergo [4+2] cycloaddition to generate an oxabicyclic intermediate, which is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the target compound.
Ring-Closing Metathesis (RCM)
Grubbs’ catalysts (e.g., RuCl₂(PCy₃)₂=CHPh) enable the formation of the bicyclic structure via RCM. A diene precursor with strategically positioned alkene groups cyclizes under inert atmosphere (N₂ or Ar), typically in dichloromethane or toluene.
Optimized Conditions:
- Catalyst: Grubbs II (5 mol%)
- Solvent: CH₂Cl₂, 40°C, 12 h
- Yield: 60–72%
This method excels in scalability but struggles with sterically hindered substrates.
Acid-Catalyzed Cyclization
Carboxylic acid derivatives undergo cyclization in the presence of Brønsted or Lewis acids. A notable example involves treating 3-hydroxy-6-alkenoic acids with acetic anhydride and sodium acetate at 115–125°C. The reaction proceeds via intermediate acyloxycarbocation formation, followed by intramolecular attack to form the bicyclic skeleton.
Procedure:
- Substrate: 3-Hydroxy-6-pentenoic acid
- Reagents: Ac₂O, NaOAc (1:9:2 molar ratio)
- Conditions: Reflux, 6 h
- Yield: 70–85%
Side products like indan derivatives may form if elimination dominates.
Epoxidation and Rearrangement
Epoxidation of polyenes followed by Cope or Claisen rearrangement constructs the bicyclo[5.2.2] framework. For example, (E,Z,E)-1,3,5-hexatrienes are epoxidized at the central double bond using dimethyldioxirane (DMDO), yielding epoxides that undergo thermal Cope rearrangement to form oxabicyclic compounds. Further dehydrogenation removes oxygen substituents.
Data:
| Substrate | Oxidant | Rearrangement Temp. (°C) | Yield (%) |
|---|---|---|---|
| (E,Z,E)-Hexatriene | DMDO | 100 | 58 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Oxidative Decarboxylation | High regioselectivity | Requires acidic conditions | 65–78 |
| Diels-Alder | Stereoselective | Limited diene/dienophile scope | 45–70 |
| RCM | Scalable, mild conditions | Catalyst cost | 60–72 |
| Acid-Catalyzed Cyclization | No catalysts needed | Competing elimination pathways | 70–85 |
| Epoxidation-Rearrangement | Access to oxygenated analogs | Multi-step | 50–60 |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.2]undeca-1,6-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Scientific Research Applications
Bicyclo[5.2.2]undeca-1,6-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism by which bicyclo[5.2.2]undeca-1,6-diene exerts its effects involves interactions with specific molecular targets and pathways. These interactions are influenced by the compound’s unique structure, which allows it to engage in various chemical reactions and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bicyclo[5.2.2]undeca-1,6-diene with structurally related bicyclic compounds, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Molecular Comparison
Key Comparisons:
Bridge Architecture and Strain :
- This compound’s 5.2.2 bridge system creates greater steric hindrance and strain compared to the 7.2.0 (longer bridges) and 4.4.1 (symmetrical, less strained) systems. This strain enhances its reactivity in cycloaddition reactions .
- Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene exhibits aromaticity due to conjugated double bonds, whereas the 5.2.2 system’s isolated diene structure lacks such stabilization .
Thermal Behavior :
- Bicyclo[7.2.0]undec-3-ene derivatives degrade under heat to form epoxides (e.g., humulene oxides) and isomers . In contrast, this compound’s conjugated diene may favor polymerization or retro-Diels-Alder reactions under similar conditions.
Synthetic Accessibility :
- Bicyclo[5.2.1]decan derivatives are synthesized via optimized ketone cyclization, suggesting that the 5.2.2 system could be accessed through analogous methods with modified bridging .
- Bicyclo[4.4.1] systems require specialized annulene synthesis, highlighting the role of bridge symmetry in reaction pathways .
Applications :
- Bicyclo[7.2.0] compounds are precursors to flavor additives (e.g., citronellol) and terpene derivatives , while this compound’s strained structure may suit high-energy materials or catalysis.
- Bicyclo[5.2.1] systems serve as models for conformational studies, implying the 5.2.2 analog could aid in understanding strain-dependent reactivity .
Q & A
Q. Q1: What are the established synthetic routes for Bicyclo[5.2.2]undeca-1,6-diene, and how can experimental parameters be optimized to improve yield?
Methodological Answer : The synthesis of bicyclic dienes often involves transition-metal-catalyzed cross-coupling reactions or photochemical cyclization. For this compound, iterative cross-coupling with MIDA boronates (as described in asymmetric catalysis frameworks) is a viable route . Key parameters to optimize include:
- Catalyst loading : Adjust Pd or Rh catalyst concentrations to balance reactivity and cost.
- Temperature : Use controlled heating to prevent thermal degradation of intermediates.
- Substituent effects : Introduce electron-donating/withdrawing groups to stabilize transition states.
Validate purity via GC-MS and NMR, and compare yields against analogous bicyclo systems (e.g., bicyclo[2.2.1]heptane derivatives) to identify bottlenecks .
Q. Q2: How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in bicyclic dienes?
Methodological Answer :
- NMR : Use -DEPT and 2D-COSY to distinguish bridgehead carbons and confirm diene geometry. For example, coupling constants () > 10 Hz indicate transannular strain in bicyclic systems .
- X-ray crystallography : Resolve absolute stereochemistry for chiral derivatives. Compare unit cell parameters with databases (e.g., Cambridge Structural Database) to validate novel structures .
- IR : Monitor C=C stretching frequencies (~1650 cm) to confirm conjugation in the diene system .
Advanced Research Questions
Q. Q3: What strategies can address contradictions in reported catalytic activities of this compound derivatives in asymmetric synthesis?
Methodological Answer : Contradictions often arise from variations in ligand design, solvent effects, or substrate scope. To resolve these:
- Control experiments : Compare enantiomeric excess (ee) using standardized substrates (e.g., prochiral ketones) under identical conditions .
- Subgroup analysis : Apply the PICO framework (Population: catalyst systems; Intervention: ligand modifications; Comparison: ee trends; Outcome: mechanistic insights) to isolate variables .
- Computational modeling : Perform DFT calculations to analyze transition-state geometries and identify steric/electronic mismatches .
Q. Q4: How can computational methods (DFT, MD simulations) predict the reactivity of this compound in non-conventional solvents?
Methodological Answer :
- Solvent parameterization : Use COSMO-RS to model solvent polarity and hydrogen-bonding effects on reaction barriers .
- Free-energy profiles : Calculate activation energies for key steps (e.g., oxidative addition in cross-coupling) in ionic liquids vs. hydrocarbons.
- Validation : Correlate simulation results with experimental kinetics (e.g., Arrhenius plots) to refine force fields .
Q. Q5: What experimental designs are robust for studying the environmental stability of bicyclic dienes in natural product isolation workflows?
Methodological Answer :
- Accelerated degradation studies : Expose the compound to UV light, humidity, and oxidizing agents (e.g., HO) to simulate long-term stability .
- Analytical thresholds : Define detection limits via LC-MS/MS and quantify degradation products using internal standards.
- Ethical considerations : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure ecological safety protocols are integrated .
Data Analysis & Validation
Q. Q6: How should researchers handle outliers in spectroscopic or catalytic activity datasets for bicyclic dienes?
Methodological Answer :
- Statistical frameworks : Apply Grubbs’ test to identify outliers () and assess whether they arise from experimental error (e.g., improper degassing) or intrinsic reactivity .
- Reproducibility checks : Repeat trials under identical conditions and compare with literature benchmarks (e.g., catalytic turnover numbers in asymmetric hydrogenation) .
- Meta-analysis : Pool data from multiple studies to distinguish systematic errors from genuine anomalies .
Q. Q7: What metrics are critical for evaluating the novelty of this compound applications in materials science?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
